1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile
Description
1-(2-Methoxybenzoyl)-1H-indole-3-carbonitrile is a substituted indole derivative featuring a 2-methoxybenzoyl group at the N1 position and a cyano group at the C3 position (Figure 1). The 2-methoxybenzoyl moiety introduces steric and electronic effects due to its ortho-substituted methoxy group, which may influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
1-(2-methoxybenzoyl)indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-21-16-9-5-3-7-14(16)17(20)19-11-12(10-18)13-6-2-4-8-15(13)19/h2-9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKCOUCNDOQWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzoyl chloride with indole-3-carbonitrile in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or nitrile groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses by targeting viral proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile with structurally related indole-3-carbonitriles, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Substituent Effects at the N1 Position
The N1 substituent significantly impacts molecular properties:
- 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile (2f) : Features a para-methoxyphenyl group at N1. The electron-donating methoxy group enhances aromatic conjugation, reflected in its IR absorption at 2220 cm⁻¹ (C≡N stretch) and NMR signals for the methoxy protons at δ ~3.8 ppm. The compound exhibits moderate lipophilicity due to the aryl group .
- 1-[(3-Chlorophenyl)methyl]-1H-indole-3-carbonitrile (Compound 25) : Incorporates a 3-chlorobenzyl group at N1. The electron-withdrawing chlorine atom reduces electron density on the indole ring, as evidenced by upfield shifts in its ¹H NMR (δ 5.54 ppm for N-CH₂) compared to alkylated analogs. This compound also shows a molecular ion peak at m/z 281.1 [M+H]⁺ .
- 1-(Difluoromethyl)-1H-indole-3-carbonitrile: The difluoromethyl group introduces strong electronegativity, leading to distinct ¹⁹F NMR signals and increased metabolic stability. Its IR spectrum shows a C≡N stretch at 2220 cm⁻¹, similar to other 3-cyanoindoles .
Substituent Effects at the Aromatic Ring
- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b) : A methyl group at C5 and phenyl at C3 result in a planar indole core (r.m.s. deviation = 0.045 Å). The methyl group increases hydrophobicity, as indicated by its melting point (~168°C) and elemental analysis (C: 82.68%, H: 5.14%) .
- Its ¹H NMR shows a downfield shift for the C7 proton (δ 7.95 ppm) due to bromine’s inductive effect .
Key Insight : Methoxy groups in the ortho position (as in the target compound) may disrupt planarity and introduce steric effects absent in para-substituted analogs like 2f.
Physicochemical and Spectroscopic Data
Table 1 summarizes key properties of select analogs:
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